BenchChemオンラインストアへようこそ!

PTP inhibitor V dihydrate

Shp2 selectivity Shp1 off-target PTP inhibitor profiling

PTP Inhibitor V dihydrate (PHPS1 dihydrate) is a cell-permeable, active-site-directed Shp2 inhibitor with a Ki of 0.73 µM and 15-fold selectivity over Shp1. Its defined dihydrate crystalline form (MW 501.5 g/mol) eliminates hygroscopic variability, ensuring precise molarity calculations and reproducible stock solutions. The active-site-competitive mechanism effectively inhibits gain-of-function Shp2 mutants (e.g., Shp2-E76K) that evade allosteric inhibitors. Choose this form for unambiguous phenotypic interpretation in Shp2-dependent signaling studies, HTS campaigns, and mutant-specific assays.

Molecular Formula C21H19N5O8S
Molecular Weight 501.5
CAS No. 2649087-82-9
Cat. No. B6172586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTP inhibitor V dihydrate
CAS2649087-82-9
Molecular FormulaC21H19N5O8S
Molecular Weight501.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTP Inhibitor V Dihydrate (CAS 2649087-82-9): A Selective Shp2 Phosphatase Inhibitor for Signal Transduction Research


PTP Inhibitor V dihydrate (CAS 2649087-82-9), chemically designated as 4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonic acid dihydrate, is a hydrated crystalline form of the well-characterized phenylhydrazonopyrazolone sulfonate (PHPS1) scaffold . It functions as a cell-permeable, active-site-directed, and substrate-competitive inhibitor of the non-receptor protein tyrosine phosphatase Shp2 (encoded by PTPN11) [1]. Its primary mechanism involves mimicking phosphotyrosine to occupy the catalytic cleft, thereby blocking Shp2-dependent downstream signaling cascades, including the Ras/ERK MAP kinase pathway [1]. The compound is supplied as a solid dihydrate, which distinguishes it from the anhydrous free acid (CAS 314291-83-3) and sodium salt hydrate forms, directly impacting its molecular weight, hygroscopicity, and handling properties for experimental workflows .

Why Generic Shp2 Inhibitor Substitution Fails: The Unique Selectivity Profile of PTP Inhibitor V Dihydrate


Direct substitution of PTP Inhibitor V dihydrate with other in-class Shp2 inhibitors such as NSC-87877 or allosteric agents like SHP099 is not scientifically valid due to fundamental differences in their selectivity fingerprints, inhibitory mechanisms, and resultant off-target profiles. While PTP Inhibitor V (PHPS1) exhibits a well-defined 15-fold selectivity for Shp2 over its closest homologue Shp1 [1], the alternative NSC-87877 shows essentially no discrimination between Shp2 and Shp1 (IC50 values of 0.318 µM and 0.355 µM, respectively), leading to ambiguous phenotypic interpretation in Shp2-dependent assays [2]. Conversely, allosteric inhibitors like SHP099, while highly potent and selective, operate via a distinct mechanism that locks the enzyme in an autoinhibited conformation rather than directly competing with phosphotyrosine substrates at the active site [3]. These mechanistic divergences translate into vastly different cellular effects and resistance profiles, precluding their use as interchangeable tools. The choice of PTP Inhibitor V dihydrate must be deliberate, driven by the need for a specific, active-site-competitive probe to dissect Shp2 catalytic function without confounding Shp1 inhibition.

Quantitative Differentiation of PTP Inhibitor V Dihydrate: Head-to-Head Selectivity and Mechanism Data


Selectivity for Shp2 over Shp1: A 15-Fold Higher Affinity than NSC-87877's Non-Selective Profile

PTP Inhibitor V (PHPS1) demonstrates a Ki of 0.73 (±0.34) µM for Shp2 and a 15-fold higher Ki for Shp1, indicating a clear preference for the intended target [1]. In stark contrast, the comparator NSC-87877 exhibits IC50 values of 0.318 µM and 0.355 µM for Shp2 and Shp1, respectively, representing a mere 1.1-fold difference that is not statistically significant and effectively non-selective [2]. This quantitative divergence confirms that PTP Inhibitor V dihydrate is the requisite tool for experiments where Shp1 inhibition would confound the interpretation of Shp2-specific signaling events.

Shp2 selectivity Shp1 off-target PTP inhibitor profiling

Active-Site Competitive Mechanism vs. Allosteric Inhibition: Differential Impact on Substrate Processing

PTP Inhibitor V dihydrate functions as a competitive, active-site-directed inhibitor, with kinetic studies showing an increase in Km with no effect on Vmax, confirming direct competition with phosphotyrosine substrates [1]. This contrasts with allosteric Shp2 inhibitors like SHP099, which bind to a tunnel-like pocket at the interface of the C-SH2, N-SH2, and PTP domains, stabilizing the autoinhibited conformation and preventing catalytic activation without directly blocking the active site [2]. While SHP099 boasts higher potency (IC50 = 71 nM) [2], its allosteric mechanism renders it ineffective against Shp2 mutants with disrupted autoinhibition, such as the oncogenic E76K variant, whereas PTP Inhibitor V remains fully active against this mutant [1]. This mechanistic distinction dictates that PTP Inhibitor V dihydrate is the superior choice for studies involving constitutively active Shp2 mutants or for directly probing substrate-competitive interactions at the catalytic cleft.

Active-site inhibitor Allosteric inhibitor Mechanism of action

Differential Off-Target Profile: Quantitative Selectivity Over a Panel of Phosphatases

PTP Inhibitor V (PHPS1) was profiled against a panel of 11 recombinant protein tyrosine phosphatases [1]. While it potently inhibits Shp2 (Ki = 0.73 µM), it exhibits markedly weaker inhibition of ECPTP, PTP1B, and Shp1 by factors of 2.5-, 8-, and 15-fold, respectively, and shows no significant inhibition of six other PTPs (PTPH1, STEP, PTPN7, PTPRK, GLEPP1, LAR2) even at concentrations up to 50 µM [1]. This selectivity profile is quantitatively superior to that of the early-generation Shp2 inhibitor NSC-87877, which, despite showing 5- to 475-fold selectivity over PTP1B, HePTP, DEP1, CD45, and LAR, crucially failed to discriminate between Shp2 and Shp1 (IC50s of 0.318 µM and 0.355 µM, respectively) [2]. The data underscore that PTP Inhibitor V dihydrate provides a cleaner tool for interrogating Shp2-specific functions, minimizing the risk of misinterpretation due to Shp1 or other PTP family member engagement.

Selectivity panel Off-target profiling PTP family

Procurement-Relevant Physicochemical Differentiation: Dihydrate vs. Free Acid Forms

The specific 'dihydrate' designation for PTP Inhibitor V (CAS 2649087-82-9) is a critical procurement differentiator from the more common free acid (CAS 314291-83-3) and sodium salt hydrate forms . The dihydrate has a molecular formula of C21H19N5O8S and a molecular weight of 501.5 g/mol, compared to C21H15N5O6S and 465.44 g/mol for the anhydrous free acid [1]. This 7.7% difference in molecular weight directly impacts the mass required to achieve a specific molar concentration. Furthermore, the presence of two water molecules in the crystal lattice can significantly alter the compound's hygroscopicity, stability under ambient conditions, and dissolution behavior in various solvents [2]. Procuring the specifically defined dihydrate form ensures consistency in experimental preparation and reproducibility, mitigating the variability that can arise from using undefined or mixed hydration states.

Solid form Hydrate Physicochemical properties

Cellular Efficacy: Inhibition of Shp2-Dependent ERK1/2 Phosphorylation and Cell Scattering

PTP Inhibitor V (PHPS1) demonstrates robust cellular activity, as evidenced by its ability to block hepatocyte growth factor/scatter factor (HGF/SF)-induced sustained phosphorylation of Erk1/2 MAP kinases and dephosphorylation of paxillin in MDCK cells [1]. Quantitatively, it inhibits HGF/SF-induced epithelial cell scattering and branching morphogenesis, cellular events that are strictly Shp2-dependent [1]. This in-vitro efficacy is a direct consequence of its potent, active-site inhibition of Shp2 (Ki = 0.73 µM) and is distinct from the cellular effects of allosteric inhibitors like SHP099, which, despite its high potency (IC50 = 71 nM) in biochemical assays, requires the presence of an intact autoinhibitory mechanism that may be absent in certain cellular contexts or mutant backgrounds [2]. The data confirm that PTP Inhibitor V dihydrate is a validated tool for probing Shp2 function in complex cellular signaling networks.

Cellular activity ERK signaling Cell scattering assay

Optimal Application Scenarios for PTP Inhibitor V Dihydrate in Shp2-Driven Research


Dissecting Shp2-Specific Signaling in the Presence of Shp1 Redundancy

In cellular models where Shp1 and Shp2 exhibit overlapping or compensatory functions (e.g., immune cell signaling, hematopoietic development), the use of PTP Inhibitor V dihydrate is critical. Its 15-fold selectivity for Shp2 over Shp1 [1] ensures that observed effects on downstream pathways (such as Erk1/2 MAPK activation) can be confidently attributed to Shp2 inhibition, unlike experiments using the non-selective inhibitor NSC-87877 which would simultaneously inhibit both phosphatases and yield ambiguous results [2].

Functional Analysis of Oncogenic Shp2 Mutants (e.g., E76K) in Cancer Models

For studies investigating the signaling consequences and therapeutic potential of targeting gain-of-function Shp2 mutants commonly found in leukemias and solid tumors (e.g., Shp2-E76K), PTP Inhibitor V dihydrate is an indispensable tool. Its active-site competitive mechanism allows it to effectively inhibit the catalytic activity of these constitutively active mutants, which evade inhibition by allosteric regulators like SHP099 that rely on an intact autoinhibitory switch [1].

High-Throughput Screening for Active-Site Shp2 Inhibitors and Counter-Screening Campaigns

PTP Inhibitor V dihydrate serves as an ideal positive control and reference standard in high-throughput screening (HTS) campaigns aimed at identifying novel active-site-directed Shp2 inhibitors. Its well-defined Ki (0.73 µM) [1] and established selectivity profile provide a benchmark for validating assay performance and for counter-screening against closely related phosphatases like Shp1 and PTP1B to assess the specificity of new hits.

Ensuring Reproducible Formulation in Long-Term Signaling Studies

In experiments requiring precise and reproducible compound handling over extended periods, the defined dihydrate form (CAS 2649087-82-9) offers a procurement advantage over the free acid. The known molecular weight (501.5 g/mol) and hydration state minimize errors in molarity calculations and reduce variability caused by hygroscopicity, which can be a significant concern with anhydrous forms that may absorb atmospheric moisture, leading to inaccurate stock solution concentrations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTP inhibitor V dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.